

(S)-Hexaconazole chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Hexaconazole

Cat. No.: B15186635

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(S)-Hexaconazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Hexaconazole is the levorotatory stereoisomer of the triazole fungicide hexaconazole. As with other fungicides in its class, its primary mechanism of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **(S)-Hexaconazole**, intended for professionals in research and drug development.

Chemical Structure and Properties

(S)-Hexaconazole, a chiral compound, possesses a single stereocenter. Its chemical identity and key physicochemical properties are summarized below. While specific data for the (S)-enantiomer is limited, properties for the racemic mixture of hexaconazole are well-documented and provide a reliable reference.

Table 1: Chemical Identification of **(S)-Hexaconazole**

Identifier	Value
IUPAC Name	(2S)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol[1]
CAS Number	221627-82-3[1][2]
Molecular Formula	C ₁₄ H ₁₇ Cl ₂ N ₃ O[1][2]
Canonical SMILES	CCCCC(O)(Cn1cncn1)c1ccc(Cl)cc1Cl
InChI Key	STMIIPIFODOND-CQSZACIVSA-N[1][2]

Table 2: Physicochemical Properties of Hexaconazole (Racemic)

Property	Value	Source
Molecular Weight	314.21 g/mol	[1][2]
Physical State	White crystalline solid	[2]
Melting Point	111 °C	[3][4][5]
Water Solubility (20 °C)	17 mg/L	[4][6]
Vapor Pressure (20 °C)	0.018 mPa	[7]
Octanol-Water Partition Coefficient (log P)	3.9	[7]

Experimental Protocols

Synthesis of Chiral Hexaconazole

A method for the preparation of chiral hexaconazole involves a multi-step synthesis:

- Synthesis of 1-(2,4-dichlorophenyl)-1-pentene: 1-(2,4-dichlorophenyl)-1-pentanone undergoes a Wittig reaction with methylenetriphenylphosphorane. The 1-(2,4-dichlorophenyl)-1-pentanone is dissolved in a suitable organic solvent (e.g., toluene or dioxane) and cooled. The ylide solution is then added dropwise, and the reaction mixture is stirred for several hours at room temperature.

- Asymmetric Epoxidation: The resulting 1-(2,4-dichlorophenyl)-1-pentene is subjected to an asymmetric epoxidation reaction. This is carried out in the presence of an epoxidation reagent (e.g., m-chloroperoxybenzoic acid) and a transition metal catalyst, such as a salen-Mn complex or titanium tetraisopropoxide, in a solvent like toluene or DMF at a controlled temperature (e.g., 0-10 °C).
- Ring Opening: The final step is the ring-opening of the epoxide intermediate with 1,2,4-triazole. This reaction is typically performed in a solvent such as DMF in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at an elevated temperature (e.g., 60 °C) to yield (-)-hexaconazole. The product can then be purified by recrystallization from a suitable solvent like toluene.

Enantiomer Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of hexaconazole can be separated and analyzed using chiral HPLC. A typical method utilizes a chiral column, such as a Lux® Cellulose-2 column.

- Mobile Phase: A mixture of acetonitrile and ultrapure water (e.g., 70:30 v/v) is commonly used.
- Flow Rate: A flow rate of approximately 0.3 mL/min is maintained.
- Column Temperature: The column is kept at a constant temperature, for instance, 30 °C.
- Detection: Detection is typically performed using a UV detector at a wavelength of 210 nm.

Under these conditions, the enantiomers are baseline separated, allowing for their individual quantification.

Determination of Physicochemical Properties

The following are summaries of the OECD guidelines for determining key physicochemical properties.

Melting Point (OECD Guideline 102)

The melting point is determined by methods such as the capillary tube method, hot-stage microscopy, or differential scanning calorimetry (DSC). For the capillary method, a small, powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.

Vapor Pressure (OECD Guideline 104)

Several methods can be employed, including the dynamic method, static method, or the gas saturation method. The gas saturation method involves passing a stream of inert gas over the substance at a known temperature and flow rate to saturate the gas with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.

Water Solubility (OECD Guideline 105)

The flask method is suitable for substances with solubilities greater than 10 mg/L. An excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separation of the undissolved material.

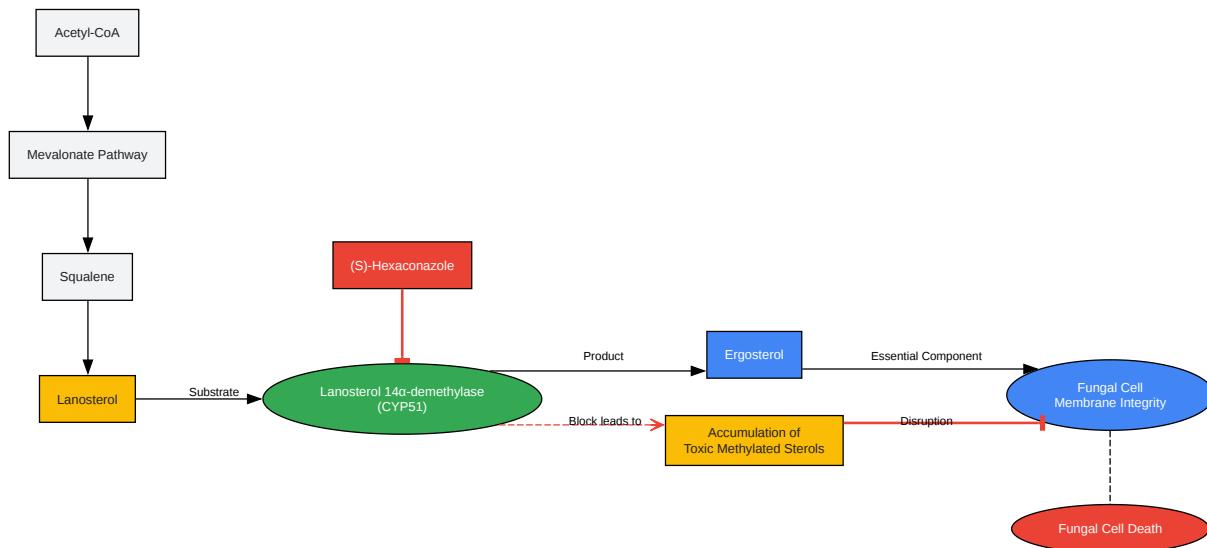
Octanol-Water Partition Coefficient (OECD Guideline 107)

The shake-flask method is commonly used. Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of the test substance is dissolved in one of the phases, and the two phases are then shaken together until equilibrium is reached. The concentration of the substance in each phase is then determined to calculate the partition coefficient (P).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Hexaconazole, like other triazole fungicides, inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it targets the cytochrome P450 enzyme lanosterol 14 α -demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the accumulation of toxic methylated sterols

and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.



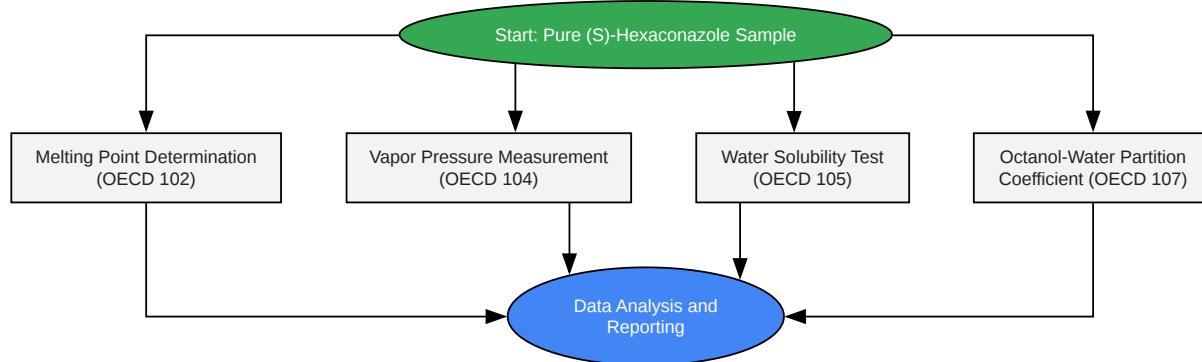
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Caption: Inhibition of the ergosterol biosynthesis pathway by **(S)-Hexaconazole**.

Experimental Workflow for Physicochemical Property Determination

The determination of the key physicochemical properties of **(S)-Hexaconazole** follows a structured experimental workflow, adhering to established international guidelines to ensure

data quality and comparability.



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Caption: Workflow for determining the physicochemical properties of **(S)-Hexaconazole**.

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